

# Diiodoacetic Acid (CAS 598-89-0): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Diiodoacetic acid	
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#### **Abstract**

**Diiodoacetic acid** (DIAA), with CAS number 598-89-0, is a halogenated acetic acid that has garnered interest primarily as a disinfection byproduct (DBP) in water treatment processes. While its presence in drinking water is a public health concern due to potential toxicity, its chemical reactivity also presents opportunities for its application in research and as a synthon in drug development. This technical guide provides an in-depth overview of the chemical properties, synthesis, biological effects, and potential applications of **diiodoacetic acid**. A significant portion of the detailed biological and mechanistic data presented is extrapolated from studies on the closely related and more extensively researched iodoacetic acid (IAA), providing a predictive framework for understanding DIAA's behavior.

# **Chemical and Physical Properties**

**Diiodoacetic acid** is a solid at room temperature with a molecular formula of C<sub>2</sub>H<sub>2</sub>I<sub>2</sub>O<sub>2</sub>. Its structure is characterized by a carboxylic acid group and a carbon atom bonded to two iodine atoms. This di-iodinated structure significantly influences its chemical reactivity, particularly its properties as an alkylating agent.



Property	Value	Reference
CAS Number	598-89-0	[1][2][3]
Molecular Formula	C2H2I2O2	[1][2]
Molecular Weight	311.85 g/mol	
Appearance	Data not available; likely a solid	
Melting Point	110 °C	_
Boiling Point	320.1 °C (predicted)	_
Density	3.310 g/cm³ (predicted)	_
рКа	2.24 (predicted)	_
Synonyms	2,2-Diiodoacetic Acid, Diiodoethanoic acid	_

# **Synthesis of Diiodoacetic Acid**

While detailed experimental protocols for the synthesis of **diiodoacetic acid** are not readily available in the public domain, a plausible and common method is the malonic ester synthesis. This approach involves the di-iodination of a malonic ester followed by hydrolysis and decarboxylation.

# **Malonic Ester Synthesis Route**

The malonic ester synthesis is a versatile method for preparing substituted acetic acids. For **diiodoacetic acid**, the synthesis would likely proceed through the following conceptual steps:

- Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
- Dihalogenation: The enolate is then reacted with two equivalents of an iodinating agent, such as iodine (I<sub>2</sub>), to introduce two iodine atoms at the alpha-carbon.



Hydrolysis and Decarboxylation: The resulting diethyl diiodomalonate is subjected to acidic
hydrolysis to convert the ester groups to carboxylic acids. Subsequent heating leads to
decarboxylation, yielding diiodoacetic acid.



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**Figure 1:** Conceptual workflow for the synthesis of **diiodoacetic acid** via malonic ester synthesis.

# **Biological Effects and Mechanism of Action**

Due to the limited specific research on **diiodoacetic acid**, much of our understanding of its biological effects is inferred from studies on iodoacetic acid (IAA). As a di-halogenated acetic acid, DIAA is expected to exhibit similar, and likely more potent, toxicological properties due to its enhanced alkylating potential. The primary mechanism of toxicity for haloacetic acids is believed to be their ability to act as alkylating agents, reacting with nucleophilic residues in biomolecules, particularly cysteine residues in proteins.

# **Cytotoxicity and Genotoxicity**

lodoacetic acid is recognized as one of the most cytotoxic and genotoxic disinfection byproducts. It has been shown to induce DNA damage and has tumorigenic potential in cell line studies. The cytotoxicity of haloacetic acids generally increases with the size of the halogen, suggesting that **diiodoacetic acid** would be more toxic than its mono-iodinated counterpart.

#### **Effects on Cellular Metabolism**

A key molecular target of iodoacetic acid is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. By alkylating a cysteine residue in the active site of GAPDH, IAA inhibits glycolysis, leading to a depletion of cellular ATP and pyruvate. This disruption of cellular energy metabolism is a major contributor to its cytotoxic effects. It is highly probable that **diiodoacetic acid** also targets GAPDH and other sulfhydryl-containing enzymes, potentially with greater efficiency.



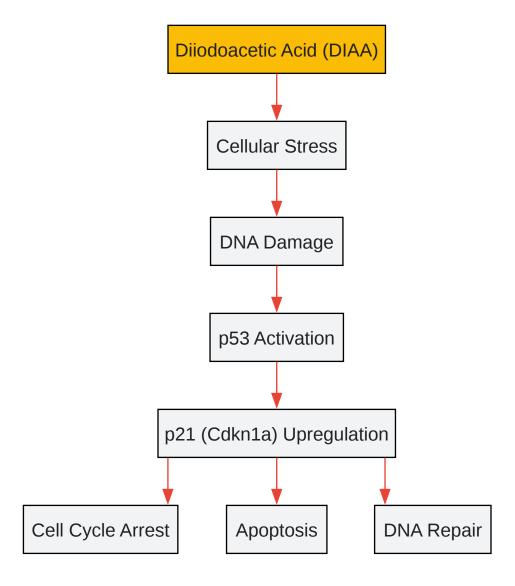
### Impact on Reproductive Health

Studies on iodoacetic acid have demonstrated its adverse effects on the reproductive system. In vivo and in vitro studies have shown that IAA can disrupt the estrous cycle, alter ovarian gene expression, and decrease estradiol levels in mice. It has also been shown to impair sperm motility and cause DNA damage in sperm. These effects are linked to the induction of apoptosis, disruption of the cell cycle, and altered expression of steroidogenic factors. Given the similar proposed mechanisms of action, **diiodoacetic acid** is also likely to be a reproductive toxicant.

# **Signaling Pathway Modulation**

lodoacetic acid has been shown to induce cellular stress responses, including the activation of DNA damage response pathways. Exposure to IAA leads to an increase in the expression of yH2AX, a marker of DNA double-strand breaks, and the induction of the p21/Cdkn1a pathway, which is involved in cell cycle arrest, DNA repair, and apoptosis. This response is often mediated by the tumor suppressor protein p53.





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**Figure 2:** Postulated signaling pathway for DIAA-induced cellular stress and DNA damage response.

# **Applications in Research and Drug Development**

The high reactivity of the carbon-iodine bonds in **diiodoacetic acid** makes it a potentially useful tool in chemical biology and a building block in medicinal chemistry.

## **Cysteine Alkylation in Proteomics**

lodoacetic acid is widely used in proteomics for the alkylation of cysteine residues. This modification prevents the reformation of disulfide bonds after their reduction, which is a crucial step in protein sequencing and mass spectrometry-based protein identification. **Diiodoacetic** 



**acid**, with its two leaving groups, could potentially be explored for cross-linking studies or as a probe for vicinal thiol groups in proteins, although this application is not yet established.

# **Synthon in Organic Synthesis**

The diiodo-functionalized carbon of DIAA offers a reactive handle for the introduction of various functionalities in the synthesis of more complex molecules. Its potential as a building block in the development of novel therapeutic agents warrants further investigation, particularly for targeting proteins with reactive cysteine residues.

# **Experimental Protocols**

The following are generalized experimental protocols for studying the effects of **diiodoacetic acid**, adapted from established methods for iodoacetic acid. Researchers should optimize these protocols for their specific experimental systems.

## In Vitro Cytotoxicity Assay

- Cell Culture: Plate cells of interest (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Prepare a stock solution of diiodoacetic acid in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the DIAA-containing medium.
- Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to count viable cells.
- Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC<sub>50</sub> value.





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Figure 3: General workflow for an in vitro cytotoxicity assay of diiodoacetic acid.

## Western Blot for DNA Damage and Cell Cycle Markers

- Cell Lysis: After treatment with DIAA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, p53, p21) overnight at 4°C.
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

# Conclusion

**Diiodoacetic acid** is a reactive haloacetic acid with significant toxicological potential, largely inferred from the extensive research on its mono-iodinated analog, iodoacetic acid. Its primary mechanism of action is likely through the alkylation of sulfhydryl groups in proteins, leading to enzyme inhibition, disruption of cellular metabolism, and the induction of cellular stress and DNA damage responses. While its presence as a disinfection byproduct is a cause for concern, its chemical properties also suggest potential applications in chemical biology and as a synthetic intermediate. Further research is needed to fully characterize the specific biological activities and potential applications of **diiodoacetic acid**, distinguishing it from other haloacetic acids.



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#### References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Frontiers | Effect of iodoacetic acid on the reproductive system of male mice [frontiersin.org]
- 3. scbt.com [scbt.com]
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